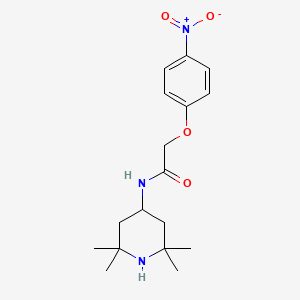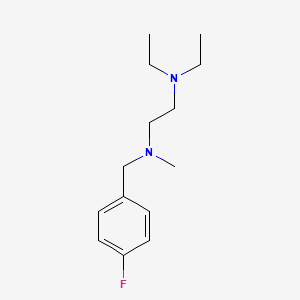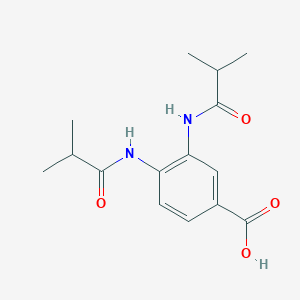![molecular formula C23H21N3O B5721372 2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its pharmacological properties and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or receptors in the body, which can lead to various pharmacological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anticancer, antifungal, and antiviral activities. It has also been shown to modulate the immune system by inhibiting specific enzymes or receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one in lab experiments is its high yield and purity. This compound can be synthesized easily and is relatively stable. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, and caution should be taken when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions that can be explored with 2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one. One potential direction is to study the compound's potential as a kinase inhibitor. This compound has been shown to inhibit certain kinases, and further research in this area could lead to the development of new kinase inhibitors. Another potential direction is to study the compound's potential as an immunomodulator. This compound has been shown to modulate the immune system, and further research in this area could lead to the development of new immunomodulatory drugs.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific studies. This compound has potential applications in medicinal chemistry, including anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a kinase inhibitor and for its ability to modulate the immune system. Further research in this area could lead to the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves the condensation of 2-aminobenzylamine and 2-phenyl-3,4-dihydro-2H-pyrido[4,3-c]quinazolin-4-one in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of this reaction is typically high, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific studies, including anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a kinase inhibitor and for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
2-benzyl-3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23-18-13-7-8-14-19(18)24-22-21(17-11-5-2-6-12-17)20(25-26(22)23)15-16-9-3-1-4-10-16/h1-6,9-12,25H,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEVYGQUQRBBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=C(N3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)



![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)



![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)